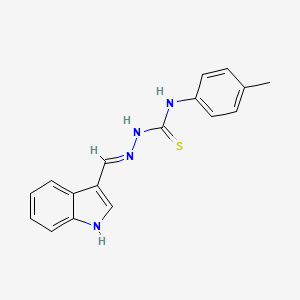
Nur77 modulator 3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nur77 modulator 3, also known as BI1071, is a small molecule that modulates the activity of the orphan nuclear receptor Nur77 (also called TR3 or NGFI-B). Nur77 is a member of the nuclear receptor superfamily and plays a crucial role in regulating apoptosis, differentiation, and metabolism. BI1071 has been identified as a potent inducer of apoptosis in cancer cells by activating the Nur77-Bcl-2 apoptotic pathway .
准备方法
Synthetic Routes and Reaction Conditions
BI1071 is synthesized from indole-3-carbinol, an indole derivative found in cruciferous vegetables. The synthetic route involves the oxidation of indole-3-carbinol to produce DIM-C-pPhCF3+ MeSO3− (BI1071). The reaction conditions typically include the use of oxidizing agents and specific solvents to facilitate the oxidation process .
Industrial Production Methods
While specific industrial production methods for BI1071 are not extensively documented, the synthesis likely involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The process would also include purification steps such as crystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
BI1071 undergoes several types of chemical reactions, including:
Oxidation: The initial synthesis involves the oxidation of indole-3-carbinol.
Common Reagents and Conditions
Oxidizing Agents: Used in the initial synthesis to oxidize indole-3-carbinol.
Solvents: Specific solvents are used to facilitate the reactions and ensure proper mixing and reaction rates.
Major Products
The primary product of these reactions is BI1071, which can further undergo modifications to produce analogs with enhanced activity or specificity .
科学研究应用
BI1071 has several scientific research applications, including:
Cancer Research: BI1071 induces apoptosis in cancer cells by activating the Nur77-Bcl-2 apoptotic pathway.
Metabolic Disorders: BI1071’s role in regulating energy metabolism pathways makes it a potential candidate for research in metabolic diseases such as diabetes.
作用机制
BI1071 exerts its effects by binding to Nur77 with high affinity, promoting its translocation to the mitochondria. In the mitochondria, Nur77 interacts with Bcl-2, converting it from an anti-apoptotic to a pro-apoptotic molecule. This interaction triggers the release of cytochrome c and activates the apoptotic pathway, leading to cell death . Additionally, Nur77 modulates metabolic pathways by interacting with other transcription factors and regulating gene expression .
相似化合物的比较
Similar Compounds
DIM-C-pPhCF3: An analog of BI1071 with similar apoptotic activity.
Acetylshikonin: Modulates the Nur77-Bcl-2 pathway and induces apoptosis in cancer cells.
Uniqueness
BI1071 is unique in its high affinity for Nur77 and its ability to effectively induce apoptosis through the Nur77-Bcl-2 pathway. Its specificity and potency make it a valuable tool in cancer research and a promising lead for developing new therapeutic agents .
属性
分子式 |
C17H16N4S |
|---|---|
分子量 |
308.4 g/mol |
IUPAC 名称 |
1-[(E)-1H-indol-3-ylmethylideneamino]-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C17H16N4S/c1-12-6-8-14(9-7-12)20-17(22)21-19-11-13-10-18-16-5-3-2-4-15(13)16/h2-11,18H,1H3,(H2,20,21,22)/b19-11+ |
InChI 键 |
PLURIIVXGBZIRM-YBFXNURJSA-N |
手性 SMILES |
CC1=CC=C(C=C1)NC(=S)N/N=C/C2=CNC3=CC=CC=C32 |
规范 SMILES |
CC1=CC=C(C=C1)NC(=S)NN=CC2=CNC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















